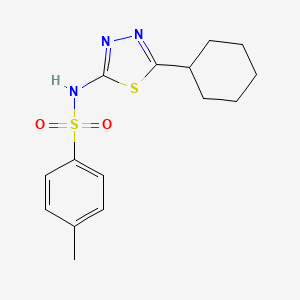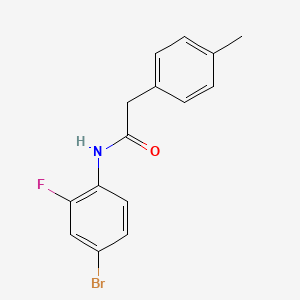![molecular formula C21H16N2O3 B5794610 N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide](/img/structure/B5794610.png)
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPA belongs to the family of isoquinolin-1-one derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In
Mechanism of Action
The mechanism of action of DPA is not fully understood, but it is believed to act through multiple pathways. DPA has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. DPA also activates the Nrf2 pathway, which regulates the expression of antioxidant enzymes. Moreover, DPA has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DPA has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. DPA has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as SOD and CAT. Moreover, DPA has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Advantages and Limitations for Lab Experiments
DPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. DPA is also soluble in various solvents, making it suitable for in vitro studies. However, DPA has some limitations for lab experiments. It has low bioavailability and poor solubility in water, which may limit its efficacy in vivo. Moreover, the mechanism of action of DPA is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research of DPA. Firstly, the mechanism of action of DPA needs to be further elucidated to understand its therapeutic potential fully. Secondly, the efficacy of DPA needs to be tested in vivo to determine its pharmacokinetic and pharmacodynamic properties. Thirdly, the potential of DPA as a therapeutic agent needs to be explored in various diseases, including cancer, inflammation, and oxidative stress. Finally, the development of DPA analogs with improved bioavailability and efficacy needs to be pursued.
Conclusion:
In conclusion, DPA is a synthetic compound that has potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for drug development. The synthesis method of DPA has been optimized to yield high purity and high yield, making it suitable for large-scale production. Further research is needed to fully understand the mechanism of action of DPA and its potential as a therapeutic agent.
Synthesis Methods
DPA can be synthesized using a multistep process involving the condensation of 2,4-dioxo-1,2,3,4-tetrahydroisoquinoline and 3-phenylpropanoic acid, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified using column chromatography to obtain pure DPA. This synthesis method has been optimized to yield high purity and high yield of DPA, making it suitable for large-scale production.
Scientific Research Applications
DPA has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DPA has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, DPA has been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
IUPAC Name |
N-(1,3-dioxobenzo[de]isoquinolin-6-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c24-18(12-9-13-5-2-1-3-6-13)22-17-11-10-16-19-14(17)7-4-8-15(19)20(25)23-21(16)26/h1-8,10-11H,9,12H2,(H,22,24)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBTXXMTQZYYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C3C=CC=C4C3=C(C=C2)C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5794535.png)

![3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5794547.png)
![2-(4-methoxyphenyl)-N'-{[(4-methylphenyl)thio]acetyl}acetohydrazide](/img/structure/B5794550.png)
![3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B5794574.png)

![2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)
![2-(4-{2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5794590.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5794596.png)
![2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5794603.png)
![N-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5794633.png)
![N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide](/img/structure/B5794640.png)
![2-methoxy-6-methyl-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5794645.png)